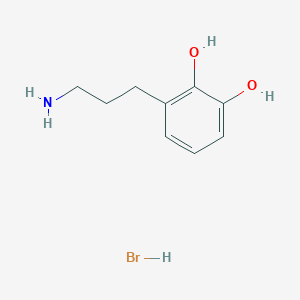
3-(3-Aminopropyl)-1,2-benzenediol HBr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide is a chemical compound that features a benzene ring substituted with two hydroxyl groups and an aminopropyl group. This compound is often used in various chemical and biological applications due to its unique structural properties, which allow it to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide typically involves the reaction of 1,2-benzenediol with 3-bromopropylamine hydrobromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form catecholamines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catecholamines and their derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(3-Aminopropyl)-1,2-benzenediol hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl groups on the benzene ring can participate in redox reactions, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of materials.
3-Bromopropylamine hydrobromide: A precursor in the synthesis of various organic compounds.
Catecholamines: Biologically active compounds involved in neurotransmission.
Uniqueness
3-(3-Aminopropyl)-1,2-benzenediol hydrobromide is unique due to its combination of hydroxyl and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
3-(3-aminopropyl)benzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.BrH/c10-6-2-4-7-3-1-5-8(11)9(7)12;/h1,3,5,11-12H,2,4,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPZVVITUQTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCCN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

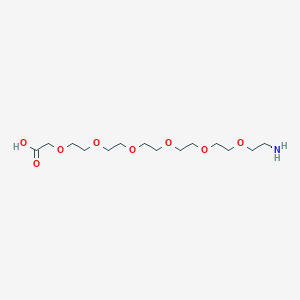
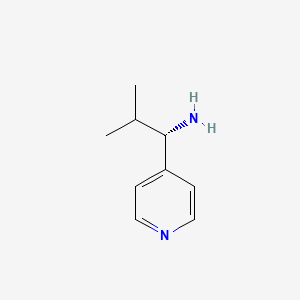
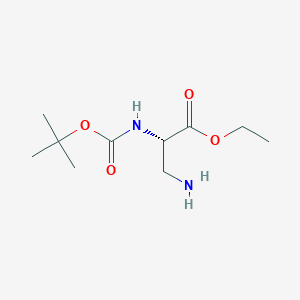
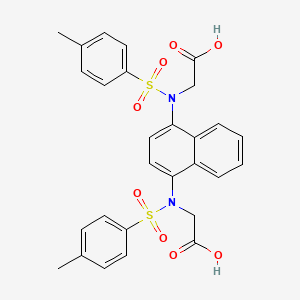
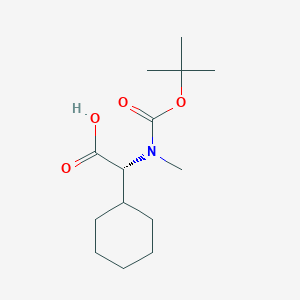
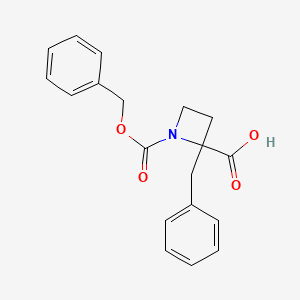

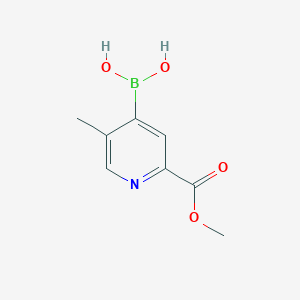
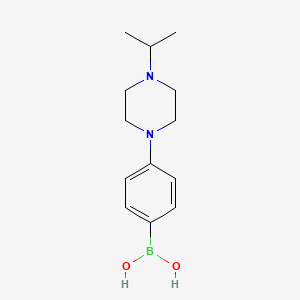
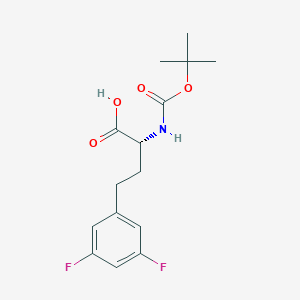
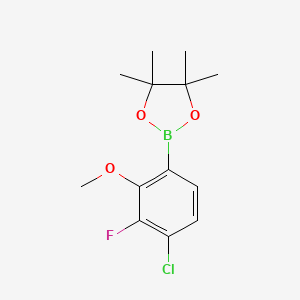
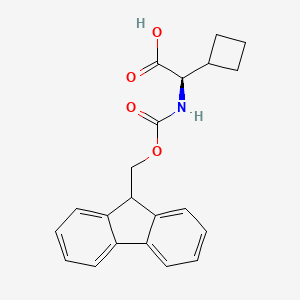
![benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate](/img/structure/B8098445.png)
